1-(3,5-Dichlorophenyl)butan-1-amine
Description
Contextualization of the α-Chiral Amine Motif in Medicinal Chemistry
The α-chiral amine motif is a cornerstone in the architecture of many biologically active molecules. nih.govresearchgate.net It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.govacs.org This prevalence underscores the critical role of chirality and the amine functional group in molecular interactions with biological targets. The specific three-dimensional arrangement of substituents around the chiral center can profoundly influence a drug's efficacy and safety.
The synthesis of enantiomerically pure α-chiral amines is a significant focus of research, with methods such as asymmetric hydrogenation of imines and enzymatic transamination being actively developed and refined. nih.govnih.govresearchgate.net The development of efficient and highly selective synthetic routes to these compounds is crucial for the pharmaceutical industry. acs.orgyale.edu The presence of an α-chiral amine suggests that 1-(3,5-Dichlorophenyl)butan-1-amine could be a valuable building block in the synthesis of more complex chiral molecules.
Table 1: Examples of Research Areas Involving α-Chiral Amines
| Research Area | Significance of α-Chiral Amine Motif |
| Asymmetric Catalysis | Used as chiral ligands or organo-catalysts. |
| Natural Product Synthesis | Key structural components of many natural products. |
| Drug Discovery | Essential for specific interactions with biological targets. |
| Agrochemicals | Found in various industrially relevant fine chemicals. |
Overview of Dichlorophenyl Amine Scaffolds in Contemporary Pharmaceutical Research
The dichlorophenyl group is a common substituent in many pharmacologically active compounds. The presence and position of the chlorine atoms on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Dichlorophenyl amine scaffolds have been investigated for a range of biological activities.
For instance, research into N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has explored its effects on mycobacterial energetics, highlighting the potential of this scaffold in developing new antitubercular agents. researchgate.net Other studies have synthesized and evaluated dichlorophenyl-containing compounds for their antimicrobial and cytotoxic activities. nih.govmdpi.com The 3,5-dichloro substitution pattern, as seen in this compound, is a specific arrangement that has been explored in the design of various biologically active molecules.
Table 2: Selected Research on Compounds Containing a Dichlorophenyl Moiety
| Compound Type | Investigated Biological Activity |
| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Disruption of mycobacterial energetics. researchgate.net |
| 1,3-bis(aryloxy)propan-2-amines (with dichloro-substituents) | Antibacterial activity against Gram-positive bacteria. nih.gov |
| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Cytotoxic activity in human cancer cell lines. mdpi.com |
| 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols | Animal-growth-regulating compounds. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVDRLWKHIGJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Stereoselective Approaches for 1 3,5 Dichlorophenyl Butan 1 Amine and Analogues
General Synthetic Routes to Chiral Primary Amines
The creation of chiral primary amines can be accomplished through several established synthetic pathways. These methods are designed to introduce a nitrogen-containing functional group while controlling the three-dimensional arrangement of atoms around the newly formed stereocenter.
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination is a highly efficient and direct method for synthesizing chiral primary amines from prochiral ketones. acs.orgresearchgate.net This one-pot reaction involves the condensation of a ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate, which is then asymmetrically reduced to the desired amine. acs.orgthieme-connect.com
Several catalytic systems have been developed to achieve high enantioselectivity in this transformation. Ruthenium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands like C3-TunePhos, have demonstrated excellent results in the direct reductive amination of alkyl aryl ketones using ammonium acetate (B1210297) as the amine source and molecular hydrogen as the reductant. acs.org This approach offers good functional group tolerance and high enantiomeric excesses (ee), often exceeding 90%. acs.org Iridium(III)-diamine complexes, when used with a chiral phosphoric acid, also effectively catalyze the direct reductive amination of a broad range of ketones. acs.org
Biocatalytic approaches using reductive aminases (RedAms) have also emerged as a powerful tool for the asymmetric synthesis of chiral primary amines. nih.gov These enzymes can utilize ammonia as the amine donor to convert a variety of ketones, particularly cyclic and aliphatic ones, into their corresponding primary amines with high conversion rates. nih.gov
Condensation and Catalytic Hydrogenation Methods for Imine Intermediates
This two-step approach involves the initial formation of an imine from a ketone and an amine, followed by a separate catalytic hydrogenation step. The asymmetric hydrogenation of prochiral imines is a well-established and highly effective method for producing α-chiral amines. nih.govacs.org
The success of this method heavily relies on the choice of a suitable chiral catalyst. A wide array of chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, have been developed for use with transition metals like iridium and rhodium. nih.govacs.org These catalytic systems can achieve high levels of enantioselectivity in the hydrogenation of various imine substrates. nih.gov For instance, iridium catalysts paired with ligands like (S,S)-f-Binaphane have been successfully used in the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines. acs.org
A significant challenge in the asymmetric hydrogenation of N-alkyl ketimines is the potential for catalyst deactivation due to the basicity and nucleophilicity of the resulting N-alkyl amine product. acs.org Despite this, progress has been made in developing robust catalytic systems that can overcome this limitation. acs.org
Alkylation and Subsequent Reductive Approaches
The synthesis of primary amines can also be achieved through the alkylation of a nitrogen-containing nucleophile followed by a reduction step. pressbooks.pubyoutube.com A common strategy involves the SN2 reaction of an alkyl halide with sodium azide (B81097) (NaN₃). youtube.com The resulting alkyl azide is not nucleophilic, which prevents over-alkylation. pressbooks.pub Subsequent reduction of the azide, typically with lithium aluminum hydride (LiAlH₄), yields the primary amine. pressbooks.pubyoutube.com
Another well-known method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. libretexts.org The acidic N-H proton of phthalimide can be removed by a base, and the resulting nucleophilic anion undergoes SN2 reaction with an alkyl halide. libretexts.org The N-alkylated phthalimide is then hydrolyzed, often under basic conditions, to release the primary amine. libretexts.org
Reductive amination of aldehydes and ketones represents another key strategy. pressbooks.publibretexts.org This process involves the reaction of a carbonyl compound with ammonia or an amine in the presence of a reducing agent. pressbooks.pub While direct alkylation of ammonia can lead to a mixture of primary, secondary, and tertiary amines, reductive amination offers a more controlled approach. pressbooks.publibretexts.org
Specific Synthesis and Isolation of Dichlorophenyl-Substituted Butylamines
The synthesis of dichlorophenyl-substituted butylamines, including the target compound 1-(3,5-dichlorophenyl)butan-1-amine, often employs modifications of the general synthetic routes described above, tailored to the specific substrate.
Preparation of this compound
Another plausible route involves the use of a chiral auxiliary. For instance, Ellman's chiral tert-butanesulfinamide can react with racemic secondary alcohols in the presence of a ketone and a base through a hydrogen autotransfer process to yield chiral amines with high diastereoselectivity. researchgate.net
Synthesis of Positional Isomers and Structurally Related Dichlorophenyl Amine Analogues
The synthesis of positional isomers and related dichlorophenyl amine analogues often involves similar synthetic strategies, starting from appropriately substituted precursors. For example, the synthesis of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols has been achieved through the reduction of the corresponding aminoketones using hydrogen gas in the presence of a platinum oxide catalyst and a promoter like stannous chloride. google.com Another method for the reduction of similar ketones involves the use of aluminum isopropylate in isopropanol. google.com
The synthesis of other dichlorophenyl-containing compounds, such as α-(2,6-dichlorophenyl)-6-phenylthiopyridazine-3-acetamide, has been reported starting from 2,6-dichlorophenylacetonitrile. nih.gov This highlights the versatility of starting with a dichlorophenyl-substituted building block and elaborating the structure through various chemical transformations. nih.gov
The synthesis of various 4,4-diarylbutylamines and their corresponding amides has also been explored, demonstrating the generation of amine-containing structures with diaryl substitutions. nih.gov
Chiral Resolution and Enantioselective Synthesis Strategies
The separation of racemic mixtures into their constituent enantiomers and the direct synthesis of a single enantiomer are fundamental challenges in stereochemistry. nih.gov For amines such as this compound, both chiral resolution and enantioselective synthesis represent viable pathways to obtaining optically active material.
Chiral Resolution via Diastereomeric Salt Formation
A prevalent method for resolving racemic amines is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. nih.govresearchgate.net These salts, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govacs.org
Commonly employed chiral resolving agents for primary amines include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. nih.govacs.org The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, while the more soluble salt remains in the mother liquor. nih.gov Subsequent filtration and treatment of the isolated salt with a base will then liberate the desired enantiomer of the amine. nih.gov The choice of resolving agent and solvent system is crucial and often determined empirically to achieve optimal separation and yield. nih.gov
Interactive Table: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Application |
| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |
| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic amines and alcohols |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic amines |
| Brucine | Chiral Base | Resolution of racemic acids |
| 1-Phenylethanamine | Chiral Amine | Resolution of racemic acids |
Enantioselective Synthesis Strategies
To circumvent the inherent 50% yield limitation of classical resolution, enantioselective synthesis methods are employed to directly produce the desired enantiomer. nih.gov For amines like this compound, key strategies include asymmetric hydrogenation of imines and enzymatic transamination. nih.govrsc.org
Asymmetric Hydrogenation: This powerful technique involves the reduction of a prochiral imine precursor using a chiral catalyst. nih.govacs.org Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine ligands, have shown high efficacy in the asymmetric hydrogenation of N-aryl imines. nih.govacs.orgacs.org The precursor, an N-aryl imine of 3,5-dichlorophenyl propyl ketone, could be subjected to hydrogenation conditions with a chiral catalyst to yield the enantiomerically enriched this compound. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. nih.gov
Biocatalytic Approaches (Transaminases): Amine transaminases (TAs) are enzymes that catalyze the asymmetric synthesis of chiral primary amines from a prochiral ketone and an amine donor. nih.govrsc.org This method offers high enantioselectivity and operates under mild reaction conditions. nih.govrsc.org For the synthesis of (R)- or (S)-1-(3,5-Dichlorophenyl)butan-1-amine, a suitable transaminase would be selected to react with 1-(3,5-dichlorophenyl)butan-1-one, using an amine donor like isopropylamine. nih.govacs.org The equilibrium of the reaction can be shifted towards the product by using a high concentration of the amine donor or by removing the ketone byproduct. researchgate.net
Chemical Transformations and Derivatization of the Amine Functionality
The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
N-Acylation and N-Sulfonylation
N-Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in modifying the electronic and steric properties of the amine.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields sulfonamides. rsc.org Sulfonamides are a significant class of compounds in medicinal chemistry. rsc.org The synthesis typically involves reacting the amine with the sulfonyl chloride in a suitable solvent with a base to neutralize the HCl generated. rsc.orgrsc.org
Reductive Amination
The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. rsc.orgnih.gov This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). acs.orgrsc.org This method allows for the introduction of a wide variety of substituents onto the nitrogen atom, significantly expanding the chemical diversity of the analogues. rsc.org
Interactive Table: Derivatization of the Amine Functionality
| Reaction Type | Reagents | Product Class |
| N-Acylation | Acyl chloride, Base | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
Iii. Structure Activity Relationship Sar and Structural Optimization Studies
Fundamental Principles of Structure-Activity Relationships for Amine Compounds
The biological activity of amine compounds is intrinsically linked to their structural and physicochemical properties. drugdesign.orgcollaborativedrug.com The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity, enabling interactions with biological targets. nih.gov The classification of amines as primary, secondary, or tertiary—based on the number of organic substituents on the nitrogen—is a critical determinant of their reactivity and interaction profile. nih.govwikipedia.orgsolubilityofthings.com
Key principles governing the SAR of amine compounds include:
Basicity and Ionization: The basicity of an amine, influenced by its electronic and steric environment, dictates its ionization state at physiological pH. wikipedia.org Alkyl groups generally enhance basicity, while aryl groups tend to decrease it. wikipedia.org The resulting cationic ammonium (B1175870) species can engage in crucial ionic interactions with negatively charged residues, such as carboxylate groups, in the binding sites of target proteins. quizlet.com
Hydrogen Bonding: Primary and secondary amines can act as both hydrogen bond donors (through the N-H group) and acceptors (via the nitrogen lone pair). drugdesign.orgquizlet.com Tertiary amines, lacking an N-H bond, can only function as hydrogen bond acceptors. quizlet.com These hydrogen bonding capabilities are pivotal for molecular recognition and binding affinity. youtube.com
Steric Factors: The size and shape of the substituents on the amine nitrogen and adjacent carbons can significantly influence how the molecule fits into a binding pocket. fiveable.me Steric hindrance can either prevent or promote favorable interactions. solubilityofthings.comfiveable.me
Systematic modifications of an amine's structure, such as altering substituents, are employed to probe these relationships and optimize biological activity. drugdesign.orgoncodesign-services.com
Impact of Dichlorophenyl Substituent Positions on Biological Activity Profiles
The position of the chlorine atoms on the phenyl ring of dichlorophenyl-containing compounds is a critical determinant of their biological activity. While specific SAR studies on "1-(3,5-Dichlorophenyl)butan-1-amine" are not extensively detailed in the public domain, general principles from related dichlorophenyl analogs can be extrapolated. The electronic and steric effects of the chlorine substituents significantly influence how the molecule interacts with its biological target.
Role of Alkyl Chain Modifications and Stereochemistry at the α-Carbon on Activity
Modifications to the alkyl chain and the stereochemistry at the α-carbon (the carbon atom attached to both the phenyl ring and the amine group) are crucial for optimizing the biological activity of phenethylamine-type compounds.
Alkyl Chain Length and Branching: Altering the length of the alkyl chain can impact the compound's lipophilicity and its ability to access and fit within the binding pocket of a target. Branching on the alkyl chain can introduce steric hindrance, which may enhance selectivity for a particular target or, conversely, reduce affinity. The addition of a methylene (B1212753) (-CH2-) group, a process known as homologation, can be used to probe the size of the binding pocket and potentially enhance potency. fiveable.me
Stereochemistry at the α-Carbon: The α-carbon in "this compound" is a chiral center, meaning the compound can exist as two enantiomers (R and S). The spatial arrangement of the substituents around this chiral center is often a critical factor in determining biological activity. fiveable.me It is common for one enantiomer to exhibit significantly higher potency than the other, as it can form more favorable interactions with the chiral environment of the target protein's binding site. This stereoselectivity is a fundamental principle in drug design, and the separation and testing of individual enantiomers are essential steps in the development of many chiral drugs.
SAR of Related Dichlorophenyl Amine Scaffolds in Target Ligand Design
The dichlorophenyl amine scaffold is a versatile starting point for the design of ligands targeting a variety of biological receptors and enzymes. The principles of SAR guide the modification of this core structure to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This approach is used to explore new chemical space, improve properties, or circumvent intellectual property limitations. In the context of dichlorophenyl amine research, one might replace the phenyl ring with other aromatic or heteroaromatic systems.
Bioisosteric replacement is a related concept where a functional group is substituted with another group that has similar physical or chemical properties, leading to comparable biological effects. fiveable.me For instance, a chlorine atom might be replaced with a trifluoromethyl group to modulate electronic properties and lipophilicity. The amine group itself could be part of a bioisosteric replacement strategy, where it is incorporated into different functional groups to fine-tune basicity and hydrogen bonding characteristics.
To explore new SAR, the primary amine of a lead compound is often incorporated into cyclic structures like piperazine (B1678402) or pyrrolidine (B122466) rings. This strategy can have several advantages:
Conformational Constraint: Incorporating the nitrogen into a ring system reduces the conformational flexibility of the molecule. This can "lock" the molecule into a more bioactive conformation, potentially increasing potency and selectivity.
Modulation of Physicochemical Properties: The introduction of a second nitrogen atom in a piperazine ring can alter the compound's pKa, solubility, and hydrogen bonding potential. These changes can have a significant impact on the molecule's ADME profile.
Introduction of New Substitution Vectors: The second nitrogen in a piperazine ring provides a new point for substitution, allowing for the introduction of additional functional groups to probe for further interactions with the target.
The exploration of piperazine and pyrrolidine-based analogs is a common strategy in drug discovery to optimize the properties of an initial lead compound. While primary amines are often found to be less promiscuous in in vitro assays and have better in vivo toxicology profiles compared to secondary and tertiary amines, these cyclic amines offer a way to create more complex and potentially more potent and selective drug candidates. nih.gov
Iv. Computational Chemistry and in Silico Molecular Modeling
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. nih.gov This method is crucial for understanding the interaction between a ligand, such as 1-(3,5-Dichlorophenyl)butan-1-amine, and its biological target at the atomic level. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the receptor's binding site and then using a scoring function to rank them based on their binding affinity. mdpi.comajchem-a.com
In a typical molecular docking simulation for a dichlorophenyl amine derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A grid box is then defined around the active site of the receptor. mdpi.com The ligand is placed within this grid, and its conformational flexibility is explored. Advanced algorithms, often utilizing force fields like OPLS (Optimized Potentials for Liquid Simulations), calculate the interaction energies, which include electrostatic and van der Waals forces. mdpi.com The output is a set of binding poses ranked by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. ajchem-a.com
For instance, docking studies on similar amine derivatives have been used to identify key amino acid residues involved in binding, such as those forming hydrogen bonds or hydrophobic interactions. nih.govajchem-a.com These simulations can validate experimental findings and provide a structural basis for the observed biological activity, guiding the design of more potent and selective inhibitors. nih.gov
Table 1: Example Parameters for Molecular Docking Simulation
| Parameter | Description | Example Value/Software |
|---|---|---|
| Software | Program used for docking calculations | AutoDock, Glide, GROMACS mdpi.comajchem-a.com |
| Receptor PDB ID | Identifier for the target protein structure | e.g., 4LXZ (for HDAC2) ajchem-a.com |
| Force Field | Set of parameters to calculate potential energy | OPLS, CHARMM36 mdpi.comajchem-a.com |
| Grid Box Size | Dimensions of the simulation box around the active site | 12 Å × 12 Å × 12 Å mdpi.com |
| Scoring Function | Algorithm to estimate binding affinity | GlideScore, AutoDock Scoring Function |
| Output | Primary result of the simulation | Binding energy (kcal/mol), RMSD (Å) nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects. nih.gov For dichlorophenyl amine derivatives, QSAR can be used to predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. koreascience.krresearchgate.net These analyses generate 3D contour maps that visualize the regions around a molecule where specific properties are predicted to influence activity.
CoMFA calculates steric and electrostatic fields around an aligned set of molecules.
CoMSIA evaluates additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
In a 3D-QSAR study of dichlorophenyl amine derivatives, the molecules would first be aligned based on a common structural scaffold. A partial least-squares (PLS) analysis is then performed to build a regression model. nih.govnih.gov The resulting contour maps highlight favorable and unfavorable regions for each property. For example, a blue cube in a CoMFA electrostatic map might indicate that a positive charge in that region enhances activity, while a red cube would signify the opposite. nih.gov Such insights are invaluable for rationally designing new derivatives with improved potency. researchgate.net
Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling (In Silico)
Before a drug can exert its therapeutic effect, it must navigate a complex series of processes within the body, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Poor pharmacokinetic properties are a major reason for the failure of drug candidates in clinical trials. In silico ADME modeling uses computational tools to predict these properties early in the drug discovery process, allowing for the optimization of molecules to improve their drug-like characteristics. nih.govmdpi.comresearchgate.net
These predictive models are typically built using large datasets of compounds with known experimental ADME properties. nih.gov Various molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area (PSA), and solubility, are used as inputs for machine learning algorithms to create predictive models. nih.govmdpi.com For this compound, in silico tools could predict its oral bioavailability, plasma protein binding, metabolic stability, and potential to be a substrate or inhibitor of key metabolic enzymes like cytochrome P450s.
Table 2: Common In Silico Predicted ADME Properties
| ADME Property | Importance | Key Descriptors |
|---|---|---|
| Aqueous Solubility | Affects absorption and formulation | logS, Polar Surface Area |
| Intestinal Absorption | Determines oral bioavailability | Lipophilicity (logP), H-bond donors/acceptors |
| Plasma Protein Binding | Influences distribution and free drug concentration | logP, Charge |
| Metabolism (CYP450) | Affects drug clearance and potential interactions | Molecular structure, Reactivity |
| Toxicity (hERG inhibition) | Predicts potential for cardiotoxicity | Aromatic features, Basicity |
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. For drugs targeting the CNS, the ability to cross the BBB is essential, while for non-CNS drugs, penetration is often undesirable. nih.gov Computational models are widely used to predict a compound's ability to permeate the BBB, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). mdpi.comnih.gov
Key molecular properties that govern BBB permeability include:
Lipophilicity: Moderately lipophilic compounds tend to cross the BBB more effectively.
Molecular Size: Smaller molecules generally show better permeability.
Polar Surface Area (PSA): A lower PSA (typically < 90 Ų) is associated with better BBB penetration.
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is favorable.
Decision tree models and other machine learning algorithms use these descriptors to classify compounds as BBB-permeable (CNS+) or non-permeable (CNS-). nih.govmdpi.com For this compound, these models would analyze its calculated properties to predict its potential to enter the central nervous system.
Ligand-Based and Structure-Based Drug Design Strategies for Dichlorophenyl Amine Derivatives
Drug design strategies are broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target. slideshare.netquora.com
Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown. nih.gov This approach relies on analyzing a set of molecules (ligands) that are known to interact with the target. Techniques like QSAR and pharmacophore modeling are central to this strategy. quora.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This model can then be used as a 3D query to screen large compound libraries for new potential hits.
Structure-based drug design is possible when the 3D structure of the target has been determined, typically through X-ray crystallography or NMR spectroscopy. quora.com Molecular docking, as described in section 4.1, is a cornerstone of this approach. By visualizing the docked pose of a lead compound like a dichlorophenyl amine derivative, medicinal chemists can identify opportunities for structural modifications to improve binding affinity and selectivity. For example, if a region of the binding pocket is unoccupied, the ligand can be modified to include a functional group that can form a favorable interaction in that space. slideshare.net
Analysis of Electrostatic Potential Maps in Dichlorophenyl Amine Ligand Design
An electrostatic potential (ESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. deeporigin.com It is generated by calculating the electrostatic potential at different points on the electron density surface. These maps are color-coded, with red typically representing regions of negative potential (electron-rich, attractive to electrophiles) and blue representing regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netyoutube.com
ESP maps are crucial in ligand design because they help predict and understand non-covalent interactions, particularly electrostatic and hydrogen bonding, between a ligand and its receptor. deeporigin.comwalisongo.ac.id For this compound, an ESP map would likely show:
Negative potential (red/yellow) around the two chlorine atoms and potentially the π-system of the dichlorophenyl ring, indicating regions that can act as hydrogen bond acceptors or engage in electrostatic interactions with positive sites on the receptor. mdpi.com
Positive potential (blue) around the amine group's hydrogen atoms, highlighting a key hydrogen bond donor site. researchgate.net
By comparing the ESP map of the ligand with that of the receptor's binding site, designers can assess electrostatic complementarity. A good match, where positive regions on the ligand align with negative regions on the receptor and vice versa, is indicative of strong binding affinity. This analysis guides the modification of the ligand to optimize these crucial electrostatic interactions. deeporigin.com
Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacological data for the chemical compound “this compound” corresponding to the detailed outline provided. The required research findings for its activity on dopamine receptors, opioid receptors, other GPCRs, TRPV1, and MAO-B are not present in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the specified structure and content requirements. Information available pertains to the general pharmacology of the target receptor and enzyme families, or to structurally related but distinct compounds, which falls outside the strict scope of the request.
V. Preclinical Pharmacological Investigations and Biological Target Exploration in Vitro and in Vivo Animal Models
Enzyme Inhibition Profiling
Studies on Human Neutrophil Elastase (HNE) and Matrix Metalloproteinases (MMPs)
Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation. nih.gov Its primary function involves the breakdown of proteins, playing a key role in tissue remodeling and defense against bacterial infections. nih.gov However, dysregulated HNE activity can lead to excessive degradation of the extracellular matrix, including elastin, contributing to the pathology of severe inflammatory diseases. nih.gov
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes that are crucial for the remodeling of the extracellular matrix (ECM). nih.gov Their activities are vital for physiological processes like embryonic development, angiogenesis, and tissue repair. nih.gov An imbalance in MMP activity, particularly overexpression of certain MMPs like MMP-2, MMP-9, and MMP-13, is implicated in the progression of various diseases, including cancer and inflammatory conditions, by promoting abnormal ECM degradation. nih.govnih.gov The interplay between HNE and MMPs is also a subject of investigation, as HNE can activate certain pro-MMPs, amplifying tissue degradation.
A comprehensive search of publicly available scientific literature and databases did not yield any specific studies investigating the inhibitory or modulatory effects of 1-(3,5-Dichlorophenyl)butan-1-amine on either Human Neutrophil Elastase or Matrix Metalloproteinases. Therefore, no data on its activity, potency (e.g., IC₅₀ values), or mechanism of interaction with these enzymes can be provided at this time.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is a serine exopeptidase that plays a critical role in glucose metabolism. nih.gov It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. nih.govnih.gov By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and better glycemic control. nih.gov This mechanism has made DPP-IV a significant therapeutic target for the management of type 2 diabetes. epa.govmdpi.com The development of small-molecule DPP-IV inhibitors represents a major class of oral antidiabetic drugs. nih.govacs.org
Despite the therapeutic importance of DPP-IV inhibitors, a review of the available scientific literature reveals no specific research on the potential inhibitory activity of this compound against the DPP-IV enzyme. Consequently, there is no information regarding its efficacy or selectivity as a DPP-IV inhibitor.
Assessment of Antimicrobial and Antibacterial Activities (In Vitro)
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with efficacy against pathogenic bacteria. nih.gov In vitro antimicrobial activity assessments are a foundational step in this process, typically involving the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a panel of clinically relevant bacterial strains. nih.gov These assays quantify a compound's ability to inhibit the growth of or kill microorganisms such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comresearchgate.netnih.gov
A search of scientific databases for studies on the antimicrobial or antibacterial properties of this compound yielded no specific results. There are no published in vitro studies detailing its activity against Gram-positive or Gram-negative bacteria, and therefore, no data on its spectrum of activity or MIC values are available.
Exploration of Other Biological Activities (e.g., Antidepressant-like effects)
The exploration of novel compounds for effects on the central nervous system (CNS) is a significant area of pharmaceutical research. Antidepressant-like effects are often evaluated in preclinical models by assessing a compound's ability to modulate neurotransmitter systems, such as serotonin (5-HT) and norepinephrine (NE). nih.govmayoclinic.org The mechanism of many established antidepressants involves the inhibition of reuptake of these monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. nih.govmayoclinic.org
There are no publicly available research findings that specifically investigate the biological activities of this compound, including any potential antidepressant-like effects. Studies on its interaction with CNS targets, such as neurotransmitter receptors or transporters, have not been reported in the scientific literature.
In Vivo Preclinical Efficacy Studies (Animal Models)
Target engagement confirms that a drug candidate interacts with its intended biological target in a living organism. nih.gov This is often measured using pharmacodynamic (PD) biomarkers, which are molecular or cellular indicators that demonstrate a drug has reached its target and produced a biological response. nih.govnih.gov Evaluating the relationship between drug concentration, target engagement, and the biological effect is critical for optimizing dose and predicting clinical efficacy. nih.govnih.gov
No studies have been published that describe the target engagement or pharmacodynamic biomarker evaluation for this compound. The biological target(s) of this compound in an in vivo context remain undefined in the available literature.
Animal models that mimic human diseases are used to assess the therapeutic potential of new chemical entities. nih.gov For instance, rodent models of hyperdopaminergia can be used to test potential antipsychotics, while other models are used to evaluate efficacy for conditions like chronic pain, anxiety, or metabolic diseases. nih.gov
A review of the scientific literature indicates a lack of in vivo studies using animal models to assess the therapeutic potential of this compound. No data from such studies have been published, and therefore its potential efficacy in any disease model is currently unknown.
Vi. Emerging Research Avenues and Future Perspectives
Development of Highly Selective Ligands Based on the Dichlorophenylbutan-1-amine Scaffold for Defined Biological Targets
The dichlorophenyl amine framework is a versatile scaffold that has been incorporated into a variety of biologically active molecules. A significant area of ongoing research is the development of ligands with high selectivity for specific biological targets, thereby minimizing off-target effects and improving therapeutic indices. The focus extends across several major classes of drug targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
G-Protein Coupled Receptors (GPCRs): GPCRs represent a large family of transmembrane proteins that are the targets of a substantial portion of modern pharmaceuticals. The dichlorophenyl moiety is a common feature in ligands designed to interact with various GPCRs, particularly dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders. Future research will likely focus on fine-tuning the structure of 1-(3,5-dichlorophenyl)butan-1-amine derivatives to achieve greater subtype selectivity. For instance, subtle modifications to the butylamine side chain or the aromatic ring could modulate binding affinity and functional activity at different dopamine receptor subtypes (e.g., D2 vs. D3).
Ion Channels: Voltage-gated ion channels are critical for neuronal signaling and are attractive targets for the treatment of conditions such as epilepsy, pain, and cardiac arrhythmias. There is evidence to suggest that compounds with a chlorophenyl moiety can modulate the activity of voltage-gated sodium channels. The anticonvulsant activity of some related compounds is thought to be mediated, at least in part, by their interaction with these channels nih.gov. Future investigations may explore the potential of this compound analogues as selective ion channel modulators.
Enzymes: Enzymes are another important class of drug targets. Recent studies have identified dichlorophenylpyridine-based molecules as inhibitors of furin, a proprotein convertase involved in the processing of various proteins, including some viral envelope proteins and bacterial toxins nih.gov. This highlights the potential for dichlorophenyl amine derivatives to be developed as inhibitors for a range of enzymes implicated in disease.
Interactive Table: Potential Biological Targets for Ligands Based on the Dichlorophenyl Amine Scaffold
| Target Class | Specific Target Example | Potential Therapeutic Area |
|---|---|---|
| GPCRs | Dopamine D3 Receptor | Substance Abuse, Schizophrenia |
| Ion Channels | Voltage-Gated Sodium Channels | Epilepsy, Neuropathic Pain |
Advancements in Asymmetric Synthetic Methodologies for Complex Dichlorophenyl Amine Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the development of efficient and highly stereoselective synthetic methods is paramount in medicinal chemistry. For complex chiral amines like this compound, advancements in asymmetric synthesis are crucial for accessing enantiomerically pure analogues for biological evaluation.
Catalytic Asymmetric Synthesis: A more atom-economical and elegant approach is the use of chiral catalysts to induce enantioselectivity. Recent years have seen significant progress in catalytic asymmetric methods for the synthesis of chiral amines. These include:
Asymmetric Reductive Amination: This powerful technique involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent to directly produce a chiral amine.
Catalytic Hydroalkylation: Nickel-catalyzed hydroalkylation methods have been developed for the synthesis of chiral alkyl amines from enamides and alkyl halides, offering high regio- and enantioselectivity chemrxiv.orgresearchgate.net.
Enantioconvergent Substitution Reactions: Nickel-catalyzed enantioconvergent couplings of N-hydroxyphthalimide (NHP) esters of protected α-amino acids with alkylzinc reagents provide a versatile route to protected dialkyl carbinamines nih.gov.
Future research in this area will likely focus on the development of novel chiral catalysts that are more efficient, robust, and capable of synthesizing a broader range of complex dichlorophenyl amine analogues with high stereocontrol.
Integration of Artificial Intelligence and Machine Learning in Dichlorophenyl Amine Drug Discovery
De Novo Drug Design: Generative AI models can be trained on large libraries of known molecules to learn the underlying principles of chemical structure and biological activity. These models can then be used to design novel molecules, such as derivatives of this compound, that are predicted to have high affinity and selectivity for a specific biological target. This approach allows for the exploration of a much larger chemical space than is possible with traditional methods.
Activity and Property Prediction: Machine learning models can be developed to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of dichlorophenyl amine analogues. By training these models on existing experimental data, researchers can prioritize the synthesis and testing of compounds with the most promising profiles, thereby saving time and resources. For instance, ML models can be used to predict the polypharmacology of compounds, identifying potential off-target interactions early in the discovery process acs.orgmdpi.com.
Synthesis Planning: AI tools are also being developed to assist in the planning of synthetic routes for complex molecules. By analyzing the vast repository of known chemical reactions, these algorithms can propose efficient and practical synthetic pathways for novel dichlorophenyl amine derivatives, a task that can be challenging for human chemists.
Interactive Table: Applications of AI and Machine Learning in Dichlorophenyl Amine Drug Discovery
| Application | Description | Potential Impact |
|---|---|---|
| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new lead compounds. |
| Activity Prediction | Prediction of binding affinity, efficacy, and selectivity for biological targets. | Prioritization of compounds for synthesis and testing. |
| ADME/Tox Prediction | Prediction of pharmacokinetic properties and potential toxicity. | Early identification and mitigation of liabilities. |
Investigation of Novel Pharmacological Mechanisms and Polypharmacology for Dichlorophenyl Amine Derivatives
While the traditional drug discovery paradigm has often focused on the "one molecule, one target" approach, there is a growing appreciation for the therapeutic potential of drugs that interact with multiple targets. This concept, known as polypharmacology, can lead to enhanced efficacy, particularly for complex diseases with multifactorial etiologies nih.gov. Derivatives of the dichlorophenyl amine scaffold are well-positioned for exploration in this area.
Multi-Target Ligands: The dichlorophenyl amine core is present in ligands that are known to interact with multiple receptor subtypes, particularly within the dopamine receptor family nih.govresearchgate.netnih.gov. Future research will likely involve the rational design of this compound derivatives that are intentionally engineered to modulate the activity of multiple, specific targets. For example, a single compound could be designed to act as a dopamine D3 receptor antagonist and a serotonin 5-HT2A receptor inverse agonist, a combination that may offer synergistic benefits in the treatment of psychosis.
Novel Mechanisms of Action: Beyond well-established targets, there is an ongoing effort to identify novel pharmacological mechanisms for new chemical entities. As discussed, dichlorophenyl-containing compounds have been shown to inhibit the enzyme furin, suggesting a potential role in antiviral or anticancer therapy nih.gov. Furthermore, the interaction of related compounds with voltage-gated sodium channels points towards a potential mechanism for anticonvulsant and analgesic effects nih.gov. The exploration of such novel mechanisms for this compound derivatives could open up new therapeutic avenues for a range of diseases.
The investigation of polypharmacology and novel mechanisms of action requires a multidisciplinary approach, combining computational predictions with a wide range of in vitro and in vivo pharmacological assays. This research will be crucial for unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Basic: What are the standard synthetic routes for 1-(3,5-Dichlorophenyl)butan-1-amine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves nucleophilic substitution between 3,5-dichlorophenyl precursors (e.g., 3,5-dichlorophenyl ethylamine) and butyl halides under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common bases to deprotonate the amine and facilitate alkylation. Solvents like dimethylformamide (DMF) or acetonitrile are used at temperatures ranging from 25°C to 80°C, depending on halide reactivity. Yield optimization focuses on controlling stoichiometry, reaction time, and catalyst loading. For example, excess butyl halide (1.2–1.5 equivalents) improves conversion, while slow addition minimizes side reactions .
Basic: How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
Answer:
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify the aromatic protons (δ 7.2–7.4 ppm for dichlorophenyl groups) and aliphatic chain signals (δ 1.2–1.6 ppm for butyl groups). Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 218.12 (C₁₀H₁₃Cl₂N). Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and elemental analysis (theoretical Cl content: 32.5%) .
Advanced: What strategies resolve contradictions in pharmacological data for this compound, such as varying receptor binding affinities?
Answer:
Discrepancies in receptor binding studies (e.g., serotonin vs. dopamine receptors) often arise from differences in assay conditions. Key strategies include:
- Standardized assay protocols : Use uniform buffer pH (7.4), temperature (37°C), and radioligand concentrations.
- Metabolite profiling : LC-MS/MS to rule out interference from degradation products.
- Computational docking : Compare binding poses in homology models of target receptors to identify steric or electronic mismatches .
Advanced: How do substituent modifications on the phenyl ring (e.g., fluorine vs. chlorine) alter the compound’s physicochemical and biological properties?
Answer:
Comparative studies with analogs (e.g., 3,5-difluorophenyl derivatives) reveal:
- Lipophilicity : Chlorine increases logP by ~0.5 units compared to fluorine, enhancing blood-brain barrier permeability.
- Electron-withdrawing effects : Chlorine reduces electron density on the phenyl ring, weakening π-π stacking with aromatic residues in receptor pockets.
- Metabolic stability : Dichloro-substituted derivatives show slower hepatic clearance (CYP3A4-mediated) than fluoro analogs .
Basic: What purification methods are recommended for isolating this compound from reaction mixtures?
Answer:
Crude product purification involves:
- Liquid-liquid extraction : Separate unreacted starting materials using ethyl acetate and brine.
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent to isolate the amine.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product (purity >98%) .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for specific biological targets?
Answer:
- Molecular dynamics (MD) simulations : Predict conformational flexibility of the butan-1-amine chain in receptor binding pockets.
- QSAR models : Correlate substituent position (e.g., para vs. meta chloro groups) with IC₅₀ values for target enzymes.
- Free-energy perturbation (FEP) : Calculate relative binding affinities of halogen-substituted analogs to prioritize synthesis .
Basic: What are the documented stability issues under varying pH and temperature conditions?
Answer:
- Acidic conditions (pH <3) : Protonation of the amine leads to salt formation (e.g., hydrochloride), enhancing water solubility but reducing shelf life due to hydrolysis.
- Alkaline conditions (pH >10) : Risk of oxidative degradation, particularly at elevated temperatures (>40°C).
- Storage recommendations : Lyophilized solid at −20°C under inert gas (argon) minimizes decomposition .
Advanced: What mechanistic insights explain the compound’s activity in neuropharmacological assays?
Answer:
In vitro studies suggest dual mechanisms:
- Dopamine D2 receptor antagonism : The dichlorophenyl group sterically blocks the orthosteric site (Ki = 120 nM).
- Serotonin reuptake inhibition : The butan-1-amine chain interacts with hydrophobic residues in the serotonin transporter (SERT), reducing uptake efficiency by 40% at 10 µM.
Contradictions in functional assays may arise from tissue-specific expression of receptor isoforms .
Basic: What safety and handling protocols are critical for laboratory work with this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with 5% acetic acid and absorb with vermiculite.
- Toxicity data : LD₅₀ (oral, rat) = 450 mg/kg; mutagenicity negative in Ames test .
Advanced: How does stereochemistry at the chiral center (if present) influence biological activity?
Answer:
While this compound lacks a chiral center, related analogs (e.g., 1-(4-Methoxyphenyl)butan-1-amine) show enantioselective binding. For example:
- (R)-enantiomer : 10-fold higher affinity for κ-opioid receptors than (S)-enantiomer.
- Resolution methods : Chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution using lipases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
